molecular formula C9H12IN B8386960 N-propyl-4-iodoaniline

N-propyl-4-iodoaniline

Cat. No. B8386960
M. Wt: 261.10 g/mol
InChI Key: RYCAJXJDVXTAPJ-UHFFFAOYSA-N
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Patent
US05691349

Procedure details

Sodium cyanoborohydride (0.63 g) was added to a solution of 4-iodoaniline (2.2 g) and propionaldehyde (0.72 ml) in methanol (15 ml) whilst under an atmosphere of argon. The mixture was stirred at ambient temperature for 72 hours. Sodium cyanoborohydride (0.005 mole) was added and the reaction mixture was stirred for further 48 hours. The pH of the reaction mixture was adjusted to 1 using 2N aqueous hydrocyloric acid. The mixture was filtered and the filtrate was evaporated to yield N-propyl-4-iodoaniline as a solid (1.4 g), NMR: 0.9(3H,t), 1.65(2H,m), 3.1(2H,m), 7.05(2H,d) and 7.67(2H,d).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous hydrocyloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[I:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.[CH:13](=O)[CH2:14][CH3:15]>CO>[CH2:13]([NH:10][C:9]1[CH:11]=[CH:12][C:6]([I:5])=[CH:7][CH:8]=1)[CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2.2 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.005 mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
aqueous hydrocyloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CC)NC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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